Carbamic acid, (4-((2,2-dimethylpropyl)amino)-3,3-difluoro-2,4-dioxo-1-(phenylmethyl)butyl)-, phenylmethyl ester
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Overview
Description
Carbamic acid, (4-((2,2-dimethylpropyl)amino)-3,3-difluoro-2,4-dioxo-1-(phenylmethyl)butyl)-, phenylmethyl ester is a complex organic compound with a unique structure that includes both carbamic acid and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (4-((2,2-dimethylpropyl)amino)-3,3-difluoro-2,4-dioxo-1-(phenylmethyl)butyl)-, phenylmethyl ester typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of a suitable amine with a carbamic acid derivative, followed by esterification with a phenylmethyl ester. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (4-((2,2-dimethylpropyl)amino)-3,3-difluoro-2,4-dioxo-1-(phenylmethyl)butyl)-, phenylmethyl ester can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Carbamic acid, (4-((2,2-dimethylpropyl)amino)-3,3-difluoro-2,4-dioxo-1-(phenylmethyl)butyl)-, phenylmethyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, (4-((2,2-dimethylpropyl)amino)-3,3-difluoro-2,4-dioxo-1-(phenylmethyl)butyl)-, phenylmethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, methyl ester: A simpler ester of carbamic acid with different reactivity and applications.
Phenylmethyl carbamate: Another ester of carbamic acid with a phenylmethyl group, used in different contexts.
Uniqueness
Carbamic acid, (4-((2,2-dimethylpropyl)amino)-3,3-difluoro-2,4-dioxo-1-(phenylmethyl)butyl)-, phenylmethyl ester is unique due to its specific structure, which includes both carbamic acid and ester functional groups, as well as its potential for diverse chemical reactions and applications in various fields.
Properties
CAS No. |
148797-22-2 |
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Molecular Formula |
C24H28F2N2O4 |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
benzyl N-[(2S)-5-(2,2-dimethylpropylamino)-4,4-difluoro-3,5-dioxo-1-phenylpentan-2-yl]carbamate |
InChI |
InChI=1S/C24H28F2N2O4/c1-23(2,3)16-27-21(30)24(25,26)20(29)19(14-17-10-6-4-7-11-17)28-22(31)32-15-18-12-8-5-9-13-18/h4-13,19H,14-16H2,1-3H3,(H,27,30)(H,28,31)/t19-/m0/s1 |
InChI Key |
PGKUTYZXZWIMFV-IBGZPJMESA-N |
Isomeric SMILES |
CC(C)(C)CNC(=O)C(C(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)(F)F |
Canonical SMILES |
CC(C)(C)CNC(=O)C(C(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)(F)F |
Origin of Product |
United States |
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